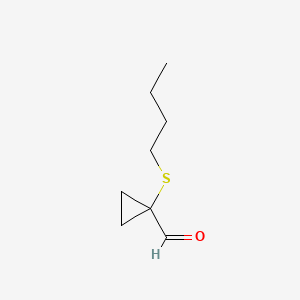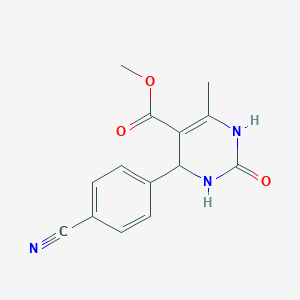
5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) is a complex organic compound with a pyrimidine core structure. This compound is characterized by the presence of a cyanophenyl group, a tetrahydro-methyl-oxo group, and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the condensation of 4-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxo compounds.
Scientific Research Applications
5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Pyrimidinecarboxylic acid,4-(4-cyanophenyl)-1,4-dihydro-6-methyl-2-phenyl-, ethyl ester
- 5-Pyrimidinecarboxylic acid, 4-cyano-
Uniqueness
5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tetrahydro-methyl-oxo structure differentiates it from other pyrimidine derivatives, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c1-8-11(13(18)20-2)12(17-14(19)16-8)10-5-3-9(7-15)4-6-10/h3-6,12H,1-2H3,(H2,16,17,19) |
InChI Key |
XLJCGFDHAWVCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



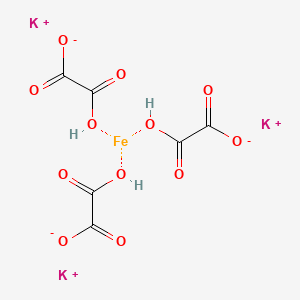
![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)


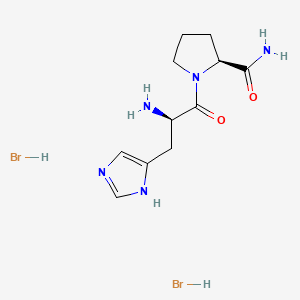

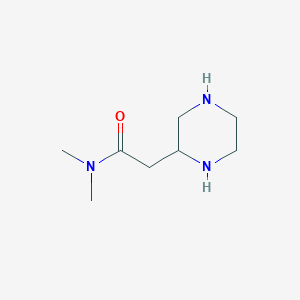
![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

